

# Siglec-15: An Emerging Immunotherapy Target in Solid Tumors – A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | DS-1501  |           |  |  |  |
| Cat. No.:            | B1366487 | Get Quote |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

#### **Abstract**

Sialic acid-binding immunoglobulin-like lectin 15 (Siglec-15) is rapidly gaining attention as a novel immune checkpoint inhibitor for cancer therapy. Expressed on tumor-associated macrophages (TAMs) and various cancer cells, Siglec-15 has been shown to suppress T-cell function, thereby contributing to an immunosuppressive tumor microenvironment. Notably, its expression is often mutually exclusive with PD-L1, suggesting that targeting Siglec-15 could offer a new therapeutic avenue for patients who are non-responsive to current anti-PD-1/PD-L1 therapies. This technical guide provides a comprehensive overview of the early-stage research on targeting Siglec-15 in solid tumors, including its mechanism of action, preclinical data on anti-Siglec-15 antibodies, and relevant experimental methodologies. While the humanized anti-Siglec-15 antibody **DS-1501**a has been developed by Daiichi Sankyo, publicly available research has focused on its role in bone metabolism and osteoporosis.[1][2][3] This guide, therefore, leverages data from other preclinical anti-Siglec-15 antibodies to illustrate the therapeutic potential of this target in oncology.

## **Introduction to Siglec-15**

Siglec-15 is a transmembrane protein that functions as an immune suppressor.[4][5] It is found on the surface of M2-like TAMs and a variety of solid tumor cells, including non-small cell lung cancer (NSCLC), breast cancer, and head and neck squamous cell carcinoma.[6] High expression of Siglec-15 in the tumor microenvironment is often associated with a poor



prognosis.[4] A key characteristic of Siglec-15 is its expression pattern, which is often mutually exclusive with that of PD-L1, a well-established target for cancer immunotherapy.[4] This suggests that anti-Siglec-15 therapies could be effective in a patient population that does not benefit from PD-1/PD-L1 blockade.

# **Mechanism of Action and Signaling Pathway**

Siglec-15 exerts its immunosuppressive effects primarily by inhibiting T-cell function. While the exact receptor on T-cells is still under investigation, the binding of Siglec-15 leads to the suppression of T-cell proliferation and a reduction in the secretion of pro-inflammatory cytokines such as IFN- $\gamma$  and TNF- $\alpha$ .[7] This interaction contributes to an immune-cold tumor microenvironment, allowing cancer cells to evade immune surveillance.

The signaling cascade following Siglec-15 engagement is thought to involve the recruitment of the tyrosine phosphatase SHP-2 to the cytoplasmic tail of the T-cell receptor, leading to the dephosphorylation of key signaling molecules and subsequent T-cell anergy. Additionally, on myeloid cells, Siglec-15 can associate with the adapter protein DAP12, leading to downstream signaling that promotes the production of the immunosuppressive cytokine TGF-β.[4]





Click to download full resolution via product page



**Caption:** Proposed Siglec-15 signaling pathway leading to T-cell suppression. (Within 100 characters)

# Preclinical Data on Anti-Siglec-15 Antibodies in Solid Tumors

While data on **DS-1501**a in oncology is not publicly available, preclinical studies on other anti-Siglec-15 monoclonal antibodies have demonstrated promising anti-tumor activity. These studies provide a strong rationale for the clinical development of Siglec-15 inhibitors.

In Vitro Studies

| Assay                            | Model System                                                                 | Key Findings                                                                                                                  | Reference |
|----------------------------------|------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------------------------------------------|-----------|
| T-cell Proliferation<br>Assay    | Co-culture of T-cells with Siglec-15- expressing cancer cells or macrophages | Anti-Siglec-15 antibodies restored T- cell proliferation that was suppressed by Siglec-15.                                    | [8]       |
| Cytokine Release<br>Assay        | Supernatants from T-cell co-cultures                                         | Treatment with anti-<br>Siglec-15 antibodies<br>increased the<br>secretion of IFN-γ and<br>TNF-α from T-cells.                | [7]       |
| Antibody Affinity<br>Measurement | ELISA, Biolayer<br>Interferometry                                            | Novel anti-Siglec-15<br>antibodies (e.g., S1,<br>S5, S6) showed high<br>binding affinity to<br>human and murine<br>Siglec-15. | [9][10]   |

#### **In Vivo Studies**



| Animal Model                              | Tumor Type                                                 | Treatment                                                             | Key Findings                                                                                                                                             | Reference |
|-------------------------------------------|------------------------------------------------------------|-----------------------------------------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Xenograft mouse<br>model (BALB/c<br>nude) | Human non-<br>small cell lung<br>cancer (NCI-<br>H157-S15) | Anti-Siglec-15<br>chimeric heavy-<br>chain antibodies<br>(S1, S5, S6) | Significant reduction in tumor volume and weight. Increased tumorassociated macrophages and decreased immunosuppress ive cytokines (TGF-β, IL-6, IL-10). | [9][10]   |
| Syngeneic<br>mouse model                  | Colon<br>adenocarcinoma<br>(MC38)                          | Anti-Siglec-15<br>mAb (clone<br>5G12)                                 | Retarded tumor<br>growth and<br>increased CD8+<br>T-cell infiltration<br>in tumors.                                                                      | [5]       |
| Syngeneic<br>mouse model                  | Colon cancer<br>(CT26)                                     | Anti-Siglec-15<br>mAb (clone<br>5G12)                                 | Inhibition of tumor growth.                                                                                                                              | [5]       |

## **Experimental Protocols**

Detailed methodologies are crucial for the evaluation of novel therapeutic agents. Below are generalized protocols based on published preclinical studies of anti-Siglec-15 antibodies.

# T-cell Proliferation Assay (CFSE-based)

- Cell Preparation: Isolate human or murine T-cells from peripheral blood or spleen and label with carboxyfluorescein succinimidyl ester (CFSE). Prepare Siglec-15-expressing target cells (e.g., cancer cell line or macrophages).
- Co-culture: Co-culture CFSE-labeled T-cells with target cells in the presence of T-cell stimuli (e.g., anti-CD3/CD28 antibodies).



- Treatment: Add varying concentrations of the anti-Siglec-15 antibody or an isotype control to the co-culture.
- Incubation: Incubate the cells for 72-96 hours.
- Analysis: Analyze T-cell proliferation by flow cytometry. A decrease in CFSE fluorescence intensity indicates cell division.

### In Vivo Xenograft Tumor Model

- Cell Line: Use a human cancer cell line that expresses Siglec-15 (e.g., NCI-H157-S15).
- Animal Model: Use immunodeficient mice (e.g., BALB/c nude or NSG mice).
- Tumor Implantation: Subcutaneously inject a suspension of the cancer cells into the flank of each mouse.
- Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers.
- Treatment: Once tumors reach a specified volume, randomize mice into treatment and control groups. Administer the anti-Siglec-15 antibody (e.g., intraperitoneally or intravenously) at a predetermined dose and schedule. The control group receives a vehicle or isotype control antibody.
- Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement, histological analysis, and immunophenotyping of the tumor microenvironment.





Click to download full resolution via product page

**Caption:** Generalized preclinical workflow for an anti-Siglec-15 antibody. (Within 100 characters)

### **Future Directions and Conclusion**

The preclinical data for targeting Siglec-15 in solid tumors are compelling, highlighting its potential as a novel immunotherapy target, particularly for patients with PD-L1-negative tumors. The development of anti-Siglec-15 antibodies, such as the investigational agent NC318, is paving the way for a new class of cancer therapeutics.[4][5][11] While the publicly available research on **DS-1501**a has been focused on non-oncological indications, the broader research into Siglec-15 biology strongly supports the investigation of Siglec-15 blockade in solid tumors. Further research is needed to fully elucidate the Siglec-15 signaling pathway, identify its binding partners on T-cells, and explore rational combination therapies to enhance its antitumor efficacy. The ongoing clinical trials of Siglec-15 inhibitors will be critical in determining the clinical utility of this promising therapeutic strategy.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References



- 1. researchgate.net [researchgate.net]
- 2. Characterization, pharmacokinetics, and pharmacodynamics of anti-Siglec-15 antibody and its potency for treating osteoporosis and as follow-up treatment after parathyroid hormone use PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DS-1501 / Daiichi Sankyo [delta.larvol.com]
- 4. Siglec-15 as an emerging target for next-generation cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 5. Siglec-15 as an immune suppressor and potential target for normalization cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 6. onclive.com [onclive.com]
- 7. Siglec-15 suppresses T cell antitumor response [acir.org]
- 8. High affinity monoclonal antibody targeting Siglec-15 for cancer immunotherapy PMC [pmc.ncbi.nlm.nih.gov]
- 9. Anti-Tumor Activities of Anti-Siglec-15 Chimeric Heavy-Chain Antibodies PMC [pmc.ncbi.nlm.nih.gov]
- 10. scilit.com [scilit.com]
- 11. aacrjournals.org [aacrjournals.org]
- To cite this document: BenchChem. [Siglec-15: An Emerging Immunotherapy Target in Solid Tumors – A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1366487#early-stage-research-on-ds-1501a-in-solid-tumors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com